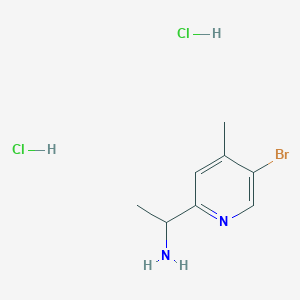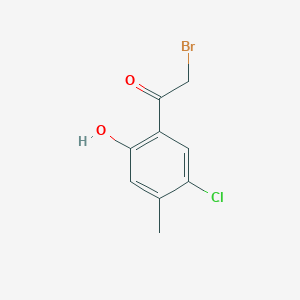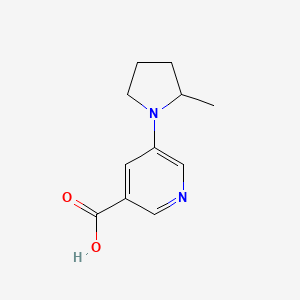
1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene is an organic compound characterized by a benzene ring substituted with five methyl groups and a bromoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene typically involves the bromination of 2-ethyl-2,3,4,5,6-pentamethylbenzene. This reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the ethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium methoxide) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in the formation of ethyl-substituted benzene derivatives .
Applications De Recherche Scientifique
1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Bromobenzene: A simpler analog with a single bromine atom on the benzene ring.
2-Bromoethylbenzene: Similar structure but lacks the additional methyl groups.
Pentamethylbenzene: Contains five methyl groups but lacks the bromoethyl substituent.
Uniqueness: 1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene is unique due to the presence of both the bromoethyl group and the five methyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
60724-94-9 |
|---|---|
Formule moléculaire |
C13H19Br |
Poids moléculaire |
255.19 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C13H19Br/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6-7H2,1-5H3 |
Clé InChI |
CWEQPCFJBYRKPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)CCBr)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


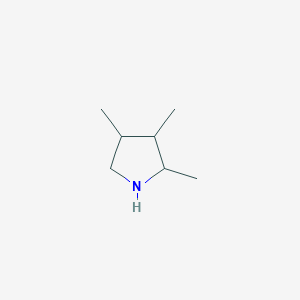

![1-{[(3S,4S,5R,6R)-4,5-bis(acetylsulfanyl)-6-[(acetylsulfanyl)methyl]-2-ethoxyoxan-3-yl]sulfanyl}ethanone](/img/structure/B12436451.png)
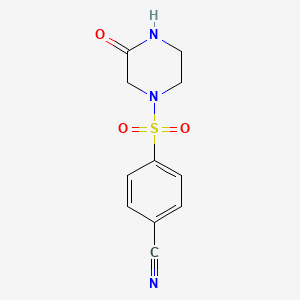
![Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate](/img/structure/B12436473.png)

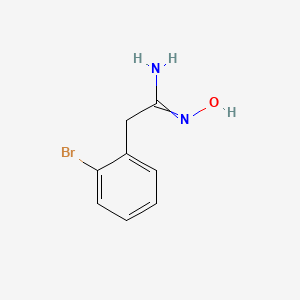
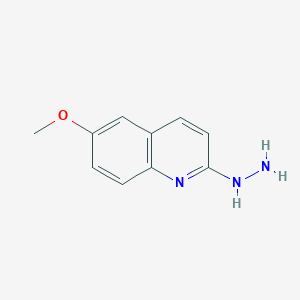

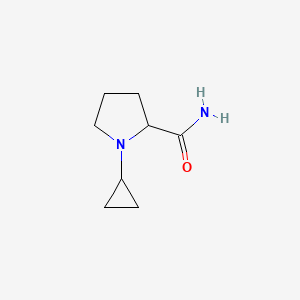
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12436514.png)
